synthesis and properties of 2-Amino-3-bromo-4-fluorophenol
synthesis and properties of 2-Amino-3-bromo-4-fluorophenol
An In-Depth Technical Guide to the Synthesis and Properties of 2-Amino-3-bromo-4-fluorophenol
Abstract: 2-Amino-3-bromo-4-fluorophenol (CAS No. 1805533-08-7) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern—featuring amino, bromo, fluoro, and hydroxyl groups—renders it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these moieties allows for a multitude of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and insights into its applications in modern drug discovery.
Physicochemical and Spectroscopic Properties
2-Amino-3-bromo-4-fluorophenol is a white or off-white crystalline powder.[1] Its structural attributes are key to its chemical reactivity and utility as a synthetic intermediate. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1805533-08-7 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Soluble in methanol, insoluble in water | [1] |
| pKa | 8.82 ± 0.23 (Predicted) | [1] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are crucial for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, they are generally available upon request from commercial vendors.[2] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The ¹³C NMR would reveal carbon signals with characteristic C-F and C-Br couplings. Mass spectrometry serves to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Synthesis of 2-Amino-3-bromo-4-fluorophenol: A Proposed Pathway
While multiple synthetic routes may exist, a logical and efficient pathway for the laboratory-scale synthesis of 2-Amino-3-bromo-4-fluorophenol can be conceptualized starting from the readily available precursor, 2-amino-4-fluorophenol. This approach leverages the activating and directing effects of the existing amino and hydroxyl groups to facilitate regioselective bromination.
The core of this strategy involves the direct electrophilic bromination of the 2-amino-4-fluorophenol core. The -OH and -NH₂ groups are strongly activating and ortho-, para-directing. With the para position to the hydroxyl group occupied by fluorine and one ortho position occupied by the amino group, the incoming electrophile (Br⁺) is directed to the remaining ortho position (C3) or the position ortho to the amino group (C5). Steric hindrance from the adjacent amino and hydroxyl groups at C3 makes this position highly favored for substitution.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of 2-Amino-3-bromo-4-fluorophenol. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials:
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2-Amino-4-fluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Bromination: To the cooled, stirring solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS is a causal choice; it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to elemental bromine.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching and Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. The bicarbonate wash is critical to remove any acidic byproducts.
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Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Amino-3-bromo-4-fluorophenol.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Purification and Characterization Workflow
Achieving high purity (>97%) is essential for subsequent applications, especially in pharmaceutical synthesis. The workflow below outlines a self-validating system for obtaining and confirming the quality of the final compound.
Applications in Drug Development and Medicinal Chemistry
Halogenated phenols and anilines are cornerstone building blocks in the pharmaceutical industry.[3] The specific arrangement of functional groups in 2-Amino-3-bromo-4-fluorophenol makes it a highly strategic precursor for several reasons:
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Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[5]
-
Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional group, primarily serving as a key site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the straightforward introduction of aryl, alkyl, or amino substituents, enabling the rapid construction of complex molecular libraries for drug screening.
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Orthogonal Reactivity: The amino and hydroxyl groups provide additional sites for functionalization. Their reactivity can be selectively masked with protecting groups, allowing for sequential chemical modifications at different positions of the aromatic ring, a crucial capability in multi-step API synthesis.[3]
This trifecta of reactive sites makes 2-Amino-3-bromo-4-fluorophenol an ideal starting material for synthesizing targeted therapies, particularly kinase inhibitors used in oncology, which often feature complex, substituted heterocyclic cores.[5][7]
Safety and Handling
As with any active chemical reagent, proper handling of 2-Amino-3-bromo-4-fluorophenol is paramount. Based on safety data for structurally similar compounds like 2-bromo-4-fluorophenol, the compound should be treated as harmful and an irritant.[8][9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][11]
-
Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[8][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
2-Amino-3-bromo-4-fluorophenol is a potent synthetic intermediate whose value lies in the strategic combination of its functional groups. The ability to leverage its fluoro, bromo, amino, and hydroxyl moieties provides medicinal chemists with a powerful tool for the efficient synthesis of novel and complex drug candidates. This guide has outlined its key properties and a robust, representative protocol for its synthesis and purification, underscoring its significance as an enabler of innovation in pharmaceutical research and development.
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